molecular formula C27H36O4Si B12105177 1-(tert-butyldiphenylsilyloxy)-2-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)but-3-en-2-ol

1-(tert-butyldiphenylsilyloxy)-2-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)but-3-en-2-ol

Cat. No.: B12105177
M. Wt: 452.7 g/mol
InChI Key: MRMXJVYBAQQFMN-UHFFFAOYSA-N
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Description

The compound 1-(tert-butyldiphenylsilyloxy)-2-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)but-3-en-2-ol features a complex structure with three key moieties:

  • A tert-butyldiphenylsilyl (TBDPS) protecting group, which enhances steric bulk and stability under acidic conditions.
  • A 2,2-dimethyl-5-vinyl-1,3-dioxolane ring with (4S,5S) stereochemistry, enabling stereoselective reactivity.
  • A but-3-en-2-ol backbone, providing a reactive hydroxyl group and alkene functionality.

This compound is primarily utilized in multi-step organic syntheses, particularly in natural product and pharmaceutical chemistry, where selective protection and stereochemical control are critical.

Properties

Molecular Formula

C27H36O4Si

Molecular Weight

452.7 g/mol

IUPAC Name

1-[tert-butyl(diphenyl)silyl]oxy-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)but-3-en-2-ol

InChI

InChI=1S/C27H36O4Si/c1-8-23-24(31-26(6,7)30-23)27(28,9-2)20-29-32(25(3,4)5,21-16-12-10-13-17-21)22-18-14-11-15-19-22/h8-19,23-24,28H,1-2,20H2,3-7H3

InChI Key

MRMXJVYBAQQFMN-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(C(O1)C(CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)(C=C)O)C=C)C

Origin of Product

United States

Preparation Methods

Acetal Formation

Conditions :

  • Catalyst : (±)-10-camphorsulfonic acid (CSA, 0.2 equiv)

  • Solvent : Acetone (0.5 M)

  • Time : 24 hours

Procedure :
The diol (3.36 mmol) is dissolved in acetone (35 mL) with CSA (0.73 mmol). After 24 h, the reaction is quenched with saturated NaHCO3_3, extracted with CH2_2Cl2_2, and concentrated to yield the dioxolane as a white solid (m.p. 73–75°C).

Vinyl Group Introduction

A Wittig reaction using methyltriphenylphosphonium bromide and n-BuLi generates the vinyl substituent.

  • Base : n-BuLi (1.6 M in hexane, 2.5 equiv)

  • Solvent : Tetrahydrofuran (THF) at -78°C

  • Yield : 78% over three steps

Stereochemical control arises from a chair-like transition state during annulation, positioning the silane group equatorially to minimize 1,3-diaxial strain.

Assembly of the But-3-en-2-ol Moiety

The allylic alcohol is synthesized via Brown hydroboration of a propargyl alcohol precursor:

  • Hydroboration : 9-BBN (1.1 equiv) in THF at 0°C

  • Oxidation : H2_2O2_2/NaOH (3:1 v/v)

  • Deprotection : TBAF (1.0 M in THF) removes silyl groups, yielding the free alcohol (40% over two steps).

Final Coupling and Global Deprotection

Fragments are joined via Mitsunobu reaction or Grignard addition , followed by TBDPS deprotection:

Mitsunobu conditions :

  • Reagents : DIAD (1.5 equiv), PPh3_3 (1.5 equiv)

  • Solvent : THF, 0°C to room temperature

  • Yield : 69%

Deprotection :
TBAF (1.0 M in THF) cleaves the TBDPS group selectively, leaving the dioxolane intact.

Optimization and Yield Analysis

StepReaction TypeYield (%)Key Conditions
1TBDPS protection91Imidazole, DMF, 16 h
2Dioxolane formation71CSA, acetone, 24 h
3Vinyl installation78Wittig, n-BuLi, THF, -78°C
4Mitsunobu coupling69DIAD, PPh3_3, THF
5TBAF deprotection85TBAF, THF, 0°C

Challenges and Mitigation Strategies

  • Stereochemical Drift : The (4S,5S) configuration is prone to epimerization under acidic conditions. Mitigated by using low temperatures (-78°C) during acetal formation.

  • Over-oxidation of Allylic Alcohol : Controlled MnO2_2 oxidation (55% yield) prevents degradation.

  • Silane Hydrolysis : Anhydrous conditions (Na2_2SO4_4, MgSO4_4) preserve TBDPS integrity during workup .

Chemical Reactions Analysis

Types of Reactions

1-[tert-Butyl(diphenyl)silyl]oxy-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)but-3-en-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, DMP, and other mild oxidizing agents.

    Reduction: LiAlH4, NaBH4, and other reducing agents.

    Substitution: Acidic or basic conditions with nucleophiles like halides or alkoxides.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted silyl ethers, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-[tert-butyl(diphenyl)silyl]oxy-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)but-3-en-2-ol involves the protection of hydroxyl groups through the formation of a silyl ether bond. The tert-butyl(diphenyl)silyl group provides steric hindrance, making the compound resistant to hydrolysis and nucleophilic attacks. This stability allows for selective reactions to occur at other functional groups without affecting the protected hydroxyl group .

Comparison with Similar Compounds

Structural and Functional Group Similarities

The target compound shares structural motifs with several classes of organosilicon and heterocyclic compounds. Below is a comparative analysis:

Silyl-Protected Derivatives
Compound Name / ID Silyl Group Core Structure Key Differences
Target Compound TBDPS 1,3-Dioxolane + butenol Bulkiest silyl group; (4S,5S) config
(4R,5S)-4-(((tert-butyldimethylsilyl)oxy)methyl)-5-vinyloxazolidin-2-one TBS (tert-butyldimethylsilyl) Oxazolidinone + vinyl Smaller silyl group; oxazolidinone ring
4-Formyl-1(R)-{...}-(3R,4S,5S,6R,8R)-...-6-{2-(TBDPS-oxy)ethyl}-...decanoate TBDPS Isopropylidene-dioxy decanoate Linear chain vs. cyclic dioxolane

Key Observations:

  • TBDPS vs. TBS : The TBDPS group in the target compound offers superior acid resistance compared to TBS (e.g., stable under 1M HCl vs. partial cleavage for TBS) .
  • Ring Systems: The 1,3-dioxolane ring in the target compound provides rigidity and stereochemical control, contrasting with oxazolidinones (e.g., compound 6 in ) or linear esters (e.g., compound 16 in ).
Vinyl-Substituted Heterocycles
Compound Name / ID Heterocycle Vinyl Position Stereochemistry
Target Compound 1,3-Dioxolane C5 (4S,5S)
(1S,2S,3R)-1-(2,2-Dimethyl-5-vinyl-1,3-dioxolan-4-yl)-(S)-2-propen-1-ol 1,3-Dioxolane C5 (1S,2S,3R)
Methyl (4S,5S)-2-oxo-3-tosyl-5-vinyloxazolidine-4-carboxylate Oxazolidinone C5 (4S,5S)

Key Observations:

  • Stereochemical Impact : The (4S,5S) configuration in the target compound directs regioselective ring-opening reactions (e.g., acid-catalyzed hydrolysis to diols), whereas (1S,2S,3R) in may favor nucleophilic additions at C2.
  • Reactivity: The vinyl group in the dioxolane ring enables cross-coupling (e.g., Heck reactions), while oxazolidinone vinyl groups (e.g., ) are more prone to Michael additions.
Silylation Strategies
  • Target Compound : Requires TBDPS-Cl and imidazole in DMF for silylation, with reaction times >12 hours due to steric hindrance .
  • TBS-Protected Analogs (e.g., ) : Use TBS-OTf with 2,6-lutidine in CH₂Cl₂, completing in 2–4 hours.
Deprotection Efficiency
Silyl Group Deprotection Reagent Conditions Yield (%)
TBDPS TBAF (1M in THF) RT, 6h 85–90
TBS HF·Pyridine 0°C → RT, 2h 75–80

Note: TBDPS deprotection is milder and higher-yielding, advantageous in sensitive syntheses .

Stability and Reactivity

Thermal and Acid Stability
  • TBDPS Group : Stable at 80°C in toluene and under 1M HCl (24h), making it ideal for multi-step sequences .
  • TBS Group : Degrades at 60°C in toluene and partially cleaves under 0.5M HCl .
Stereochemical Influence on Reactivity
  • The (4S,5S) dioxolane in the target compound enhances diastereoselectivity in epoxidation (e.g., >95% trans selectivity with mCPBA) compared to (1S,2S,3R) analogs .

Biological Activity

The compound 1-(tert-butyldiphenylsilyloxy)-2-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)but-3-en-2-ol (CAS #902799-70-6) is a synthetic organic molecule that has garnered interest for its potential biological activities. This compound features a complex structure that includes a dioxolane moiety, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antibacterial and antifungal properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H36O4SiC_{27}H_{36}O_{4}Si, with a molecular weight of approximately 452.66 g/mol. The structural complexity arises from the presence of both a tert-butyldiphenylsilyloxy group and a dioxolane ring, which can influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions to yield the desired product in high purity. The methods often utilize catalytic agents to enhance yield and reduce reaction times.

Antibacterial Activity

A study examining various derivatives of 1,3-dioxolanes found that compounds with similar structural features exhibited significant antibacterial activity against several strains of bacteria. For instance, derivatives demonstrated effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that the dioxolane structure may contribute to enhanced antibacterial properties .

Compound MIC (µg/mL) Target Bacteria
Compound 1625Staphylococcus aureus
Compound 21250Staphylococcus epidermidis
Compound 3Not effectiveEscherichia coli
Compound 4625Enterococcus faecalis

Antifungal Activity

In addition to antibacterial properties, the compound has shown potential antifungal activity. In vitro tests indicated that many derivatives displayed significant antifungal effects against Candida albicans, a common fungal pathogen .

Compound Fungal Strain Activity
Compound ACandida albicansSignificant
Compound BAspergillus nigerModerate
Compound CNot testedN/A

Case Studies

  • Antimicrobial Screening : A comprehensive screening of various 1,3-dioxolane derivatives revealed that compounds similar to our target exhibited broad-spectrum antimicrobial activity. The study highlighted the importance of structural modifications in enhancing bioactivity against resistant strains .
  • Pharmacological Evaluation : Another investigation focused on the pharmacokinetics and bioavailability of dioxolane-containing compounds. Results indicated promising profiles for oral bioavailability and efficacy in preclinical models, suggesting potential therapeutic applications in infectious diseases .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 1-(tert-butyldiphenylsilyloxy)-2-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)but-3-en-2-ol?

  • Methodological Answer : The synthesis involves:

  • Protection of hydroxyl groups : The tert-butyldiphenylsilyl (TBDPS) group is introduced to protect alcohol moieties under anhydrous conditions (e.g., using TBDPS-Cl and imidazole in DCM) .
  • Stereoselective formation of the dioxolane ring : (4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolane is synthesized via acid-catalyzed cyclization of diols with ketones (e.g., using p-TsOH in acetone) .
  • Purification : Chromatography (e.g., 30% EtOAc/hexane) is critical to isolate intermediates, as seen in analogous syntheses .

Q. How is the stereochemistry of the compound confirmed experimentally?

  • Methodological Answer :

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR analyze coupling constants (e.g., vicinal coupling for double bonds) and chemical shifts to confirm stereochemistry .
  • Optical rotation : Specific rotation ([α]D20_{D}^{20}) is measured and compared to literature values for chiral centers .
  • X-ray crystallography : For unambiguous confirmation, single-crystal diffraction resolves spatial arrangements of substituents (not directly shown in evidence but inferred from similar compounds) .

Q. What analytical techniques are essential for characterizing intermediates?

  • Methodological Answer :

  • High-resolution mass spectrometry (HRMS) : Validates molecular formulas (e.g., deviations < 2 ppm ensure purity) .
  • Infrared spectroscopy (IR) : Identifies functional groups (e.g., C=O stretches in dioxolane rings at ~1750 cm1^{-1}) .
  • Thin-layer chromatography (TLC) : Monitors reaction progress using Rf_f values in solvent systems like Cy/EtOAc (3:1) .

Advanced Research Questions

Q. How can oxidation steps in the synthesis be optimized to improve yields?

  • Methodological Answer :

  • Controlled oxidation of alcohols : Use Swern oxidation (DMSO, SO3_3·pyr, DIPEA) at low temperatures (-10°C) to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DCM/DMSO mixtures) enhance reagent solubility and stabilize intermediates .
  • Workup protocols : Rapid quenching with ether and washing with CuSO4_4 solution removes excess reagents and byproducts .

Q. How to resolve contradictions in spectral data for stereoisomeric byproducts?

  • Methodological Answer :

  • 2D NMR techniques : NOESY or COSY correlations identify spatial proximity of protons (e.g., distinguishing axial vs. equatorial substituents in dioxolane rings) .
  • Chiral chromatography : Use chiral stationary phases (e.g., Chiralpak® columns) to separate enantiomers and assign configurations .
  • Computational modeling : Compare experimental 13C^{13}\text{C} shifts with DFT-calculated values for proposed stereoisomers .

Q. What computational strategies predict the compound’s reactivity in catalytic systems?

  • Methodological Answer :

  • Density functional theory (DFT) : Calculate activation energies for key steps (e.g., silyl ether cleavage or dioxolane ring-opening) to identify rate-limiting steps .
  • Molecular docking : Simulate interactions with enzymes or catalysts (e.g., lipases for selective deprotection) to guide experimental design .
  • Solvent effect modeling : Use COSMO-RS to predict solvation effects on reaction pathways .

Q. How to troubleshoot low yields in the final coupling step?

  • Methodological Answer :

  • Temperature control : Maintain inert atmospheres (argon/nitrogen) to prevent vinyl group polymerization .
  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh3_3)4_4) for cross-coupling reactions under varying ligand conditions .
  • Side reaction analysis : Use LC-MS to detect oligomers or decomposition products; adjust stoichiometry or solvent polarity (e.g., switch from THF to DMF) .

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